Lithium 2-octyl-1,3-dithian-2-ide
Description
Lithium 2-octyl-1,3-dithian-2-ide is an organolithium compound characterized by a 1,3-dithiane ring substituted with an octyl group at the 2-position, stabilized by a lithium counterion. This compound is synthesized via deprotonation of 2-octyl-1,3-dithiane using a strong base such as butyllithium, analogous to the preparation of 2-lithio-1,3-dithiane . The octyl chain enhances lipophilicity, improving solubility in nonpolar solvents and modulating reactivity compared to shorter-chain analogs. Its primary applications lie in organic synthesis, where it serves as a nucleophile or base for forming carbon-carbon bonds, particularly in the generation of aldehydes via alkylation followed by oxidative hydrolysis .
Properties
CAS No. |
63278-30-8 |
|---|---|
Molecular Formula |
C12H23LiS2 |
Molecular Weight |
238.4 g/mol |
InChI |
InChI=1S/C12H23S2.Li/c1-2-3-4-5-6-7-9-12-13-10-8-11-14-12;/h2-11H2,1H3;/q-1;+1 |
InChI Key |
XCICDJCZAVURPE-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCCCCCCC[C-]1SCCCS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium 2-octyl-1,3-dithian-2-ide can be synthesized through the lithiation of 2-octyl-1,3-dithiane. This process typically involves the deprotonation of 2-octyl-1,3-dithiane using a strong base such as n-butyllithium (n-BuLi) in a solvent like tetrahydrofuran (THF) at low temperatures . The reaction proceeds as follows:
2-octyl-1,3-dithiane+n-BuLi→Lithium 2-octyl-1,3-dithian-2-ide+butane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Lithium 2-octyl-1,3-dithian-2-ide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can act as a nucleophile, attacking electrophilic centers in other molecules.
Addition Reactions: It can add to multiple bonds, such as carbonyl groups, forming new carbon-carbon bonds.
Oxidation and Reduction: The dithiane ring can undergo oxidation and reduction reactions, altering its chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and epoxides. The reactions are typically carried out in THF at low temperatures.
Addition Reactions: Reagents such as aldehydes and ketones are used, with the reactions often conducted in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a new alkylated dithiane derivative, while addition to a carbonyl compound would form a corresponding alcohol.
Scientific Research Applications
Lithium 2-octyl-1,3-dithian-2-ide has several applications in scientific research:
Organic Synthesis: It is used as a reagent for forming carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: It is used in the preparation of novel materials with unique properties.
Biological Studies: The compound is used in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of lithium 2-octyl-1,3-dithian-2-ide involves its ability to act as a nucleophile, attacking electrophilic centers in other molecules. The lithium atom in the compound enhances its nucleophilicity, making it highly reactive. The dithiane ring provides stability to the intermediate species formed during reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Lithium 2-Methyl-1,3-Dithian-2-ide
Structural and Reactivity Differences :
- Molecular Formula : C₅H₉LiS₂ (vs. C₁₂H₂₃LiS₂ for the octyl derivative).
- Reactivity : The methyl group offers less steric hindrance, leading to faster reaction kinetics with electrophiles like alkyl halides. However, the octyl derivative’s bulkier structure enhances selectivity in crowded reaction environments.
- Applications : Methyl derivatives are preferred for small-scale, rapid alkylations, while the octyl variant is advantageous in reactions requiring controlled steric effects .
Lithium Cyclopentadienide (C₅H₅Li)
Functional Contrast :
- Structure: Aromatic cyclopentadienyl ligand vs. non-aromatic dithiane.
- Reactivity : Lithium cyclopentadienide acts as a strong base and ligand in coordination chemistry, whereas Lithium 2-octyl-1,3-dithian-2-ide is primarily a carbon nucleophile.
- Safety : Both compounds require stringent handling (flammable, water-reactive), but Lithium cyclopentadienide’s toxicological risks are less characterized, necessitating precautions like immediate eye flushing and medical consultation after exposure .
Lithium Diisopropylamide (LDA) and Lithium Hexamethyldisilazide (LiHMDS)
Performance and Selectivity :
- Basicity : LDA (pKa ~36) and LiHMDS (pKa ~26) are stronger bases than this compound (estimated pKa ~30–35), making them preferable for deprotonating weaker acids.
- Steric Effects : The octyl group in the dithianide provides comparable steric bulk to LDA, but its sulfur-rich structure enables unique thiophilic reactivity, absent in amide-based reagents.
Data Tables
Table 1: Structural and Reactivity Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Reactivity Profile | Key Applications |
|---|---|---|---|---|
| This compound | C₁₂H₂₃LiS₂ | 246.3* | Nucleophilic alkylation, aldehyde synthesis | Organic synthesis, asymmetric catalysis |
| Lithium cyclopentadienide | C₅H₅Li | 72.05 | Ligand synthesis, polymerization | Organometallic chemistry |
| LDA | C₆H₁₄LiN | 107.1 | Deprotonation, enolate formation | Peptide synthesis, ketone alkylation |
*Calculated based on analogous structures.
Research Findings
- Reactivity with Alkyl Halides : this compound reacts with alkyl halides to form intermediates that hydrolyze to aldehydes, a process less efficient in methyl analogs due to reduced solubility .
- Thermal Stability: Unlike lithium-intercalated oxides (e.g., LiCr₃O₈), which tolerate high-temperature lithium insertion (>100°C), organolithium compounds like the octyl dithianide decompose above 0°C, requiring cryogenic storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
